molecular formula C12H12ClN3O2 B1427137 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1211443-58-1

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1427137
CAS No.: 1211443-58-1
M. Wt: 265.69 g/mol
InChI Key: LXCZVGKSFJMLRO-UHFFFAOYSA-N
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Description

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O2 and its molecular weight is 265.69 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 1211443-58-1) is a compound that has garnered attention for its potential biological activity, particularly as an intermediate in pharmaceutical synthesis. This article delves into its biological properties, synthesis, and applications in drug development.

  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Molecular Weight : 265.7 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core, which is significant in various biological activities.

This compound serves primarily as an intermediate in the synthesis of Ribociclib, a cyclin-dependent kinase (CDK) inhibitor used in cancer therapy. The compound's structure allows it to interact with CDKs, thereby inhibiting cell proliferation in cancerous tissues.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit:

  • Antitumor Activity : Inhibition of CDK4/6 leads to reduced tumor growth in various cancers, including breast cancer.
  • Anti-inflammatory Properties : Some studies suggest potential applications in treating inflammatory diseases due to its ability to modulate cellular pathways involved in inflammation.

Case Studies

  • Ribociclib Development : In clinical trials, Ribociclib has shown efficacy in combination with aromatase inhibitors for treating hormone receptor-positive breast cancer. The role of this compound as an intermediate highlights its importance in drug formulation and development .
  • Synthesis and Yield Optimization : A study demonstrated a synthetic route yielding 85% efficiency using oxone in N,N-dimethylformamide (DMF) under controlled conditions. This method underscores the compound's accessibility for further research and pharmaceutical applications .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Material : 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine.
  • Catalytic Coupling : Using nickel salts and cuprous halides to facilitate the reaction with acrylic acid.
  • Intramolecular Cyclization : Achieved through the use of organic solvents and bases.
  • Oxidation : Final conversion to the target compound using DDQ (2,3-dichloro-5,6-dicyan p-benzoquinone).

Summary of Synthesis Steps

StepReaction TypeConditionsYield
1CouplingNickel salt + Cuprous halideHigh
2CyclizationOrganic solvent + BaseModerate
3OxidationDDQ as oxidantHigh

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and other serious conditions.

Intermediate for Anticancer Agents

One of the most notable applications of this compound is as an intermediate in the synthesis of Ribociclib , a CDK4/6 inhibitor used in breast cancer treatment. The synthesis pathway involves several steps where this compound is crucial for developing the final pharmaceutical product .

Case Study 1: Synthesis for Ribociclib

In a study detailing the synthesis of Ribociclib, researchers outlined a method where this compound was synthesized via a series of reactions involving multiple intermediates. The efficiency of this process was highlighted by achieving a high yield and purity suitable for pharmaceutical applications .

Case Study 2: Antiviral Screening

A recent investigation into pyrrolo-pyrimidine derivatives included screening for antiviral activity. Although not directly testing the compound itself, related structures demonstrated efficacy against viral targets, paving the way for future studies on 2-chloro-7-cyclopentyl derivatives .

Properties

IUPAC Name

2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-12-14-6-7-5-9(11(17)18)16(10(7)15-12)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZVGKSFJMLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160300
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211443-58-1
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211443-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (2.69 g, 11 mmol) in DMF is added oxone (7.2 g, 12 mmol) and stirred for 6 h. After the reaction is complete, water is added and a yellow solid is precipitated to give 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (2.69 g, 85%). MS (ESI) m/z 266.4 (M+H)+
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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